molecular formula C10H16NO+ B1236762 (1S,2S)-(+)-Pseudoephedrine

(1S,2S)-(+)-Pseudoephedrine

Cat. No. B1236762
M. Wt: 166.24 g/mol
InChI Key: KWGRBVOPPLSCSI-WCBMZHEXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoephedrine(1+) is an organic cation obtained by protonation of the secondary amino function of pseudoephedrine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudoephedrine. It is an enantiomer of a (1R,2R)-pseudoephedrine(1+).

Scientific Research Applications

Stereochemistry and Environmental Impact

  • Stereochemistry of Ephedrine : A study examined the environmental significance of the four isomers of ephedrine, including (1S,2S)-(+)-pseudoephedrine. It was found that only (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine significantly degraded in biotic conditions over a period of fourteen days. The study emphasized the environmental risks posed by persistent isomers like (1S,2S)-(+)-pseudoephedrine, potentially making them hazardous contaminants (Rice et al., 2018).

Forensic Science Applications

  • Forensic Analysis : In forensic science, the differentiation of ephedrine isomers, including (1S,2S)-(+)-pseudoephedrine, is crucial for drug profiling. A study developed a method for the chiral separation of ephedrine and its stereoisomers using supercritical fluid chromatography, which is essential for characterizing methamphetamine synthesized from ephedrine (Segawa et al., 2020).

Spectroscopy and Analytical Chemistry

  • Spectroscopic Identification : A study implemented UV photofragmentation spectroscopy of cold ions with Orbitrap mass spectrometry for the identification of ephedrine diastereomers, including (1S,2S)-(+)-pseudoephedrine. This method allowed for highly selective and sensitive detection of these compounds (Kopysov et al., 2017).

Chemical Synthesis and Characterization

  • Route-Specific Marker Impurity : Another study identified (1S,2S)-1-methylamino-1-phenyl-2-chloropropane as a route-specific marker impurity in methamphetamine synthesized from (1S,2S)-(+)-pseudoephedrine, highlighting its relevance in chemical synthesis and drug profiling (Ko et al., 2012).

Crystallography

  • Structural Directing in Crystallization : A study compared the structure-directing effect of ephedrine and pseudoephedrine during the crystallization of nanoporous aluminophosphates. It was found that pseudoephedrine showed a higher efficiency in directing the crystallization of certain materials, which is significant for material science applications (Bernardo-Maestro et al., 2017).

properties

Product Name

(1S,2S)-(+)-Pseudoephedrine

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10+/m0/s1

InChI Key

KWGRBVOPPLSCSI-WCBMZHEXSA-O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)[NH2+]C

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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